molecular formula C26H27BrClN3O3S B297213 4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide

4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide

Cat. No. B297213
M. Wt: 576.9 g/mol
InChI Key: UJRHRIWFKAQYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide, also known as BRL-15572, is a compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family that is primarily expressed in the mesolimbic system of the brain.

Mechanism of Action

4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in reward processing and motivation, and is implicated in several psychiatric disorders. By blocking the dopamine D3 receptor, 4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide reduces the activity of this system and may have therapeutic effects in certain conditions.
Biochemical and Physiological Effects
4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In animal studies, 4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide has been shown to reduce drug-seeking behavior, suggesting that it may have potential as a treatment for drug addiction. 4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide has also been shown to reduce the symptoms of schizophrenia in animal models, suggesting that it may have potential as an antipsychotic medication. Finally, 4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide has been shown to improve motor function in animal models of Parkinson's disease, suggesting that it may have potential as a treatment for this condition.

Advantages and Limitations for Lab Experiments

4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide has several advantages for use in lab experiments. Its high purity and high yield make it an ideal compound for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. However, there are also some limitations to the use of 4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide in lab experiments. Its selectivity for the dopamine D3 receptor may limit its usefulness in investigating other dopamine receptor subtypes, and its potential off-target effects may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide. One area of interest is the potential use of 4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide as a treatment for drug addiction, schizophrenia, and Parkinson's disease. Further studies are needed to determine the efficacy and safety of 4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide in these conditions. Another area of interest is the role of the dopamine D3 receptor in other physiological and pathological processes, which may be investigated using 4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide as a tool. Finally, the development of new compounds based on the structure of 4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide may lead to the discovery of more selective and potent dopamine D3 receptor antagonists with improved therapeutic potential.

Synthesis Methods

The synthesis of 4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide involves several steps, starting with the reaction of 4-bromo-N-(4-methylbenzyl)benzenesulfonamide with 1-(3-chlorophenyl)piperazine in the presence of a reducing agent. The resulting intermediate is then reacted with 2-oxoethyl bromide to yield the final product. The synthesis of 4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide has been optimized to yield high purity and high yield, making it an ideal compound for scientific research.

Scientific Research Applications

4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. Its selective antagonism of the dopamine D3 receptor makes it a valuable tool for investigating the role of this receptor subtype in various physiological and pathological processes. 4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide has been used in studies investigating the effects of dopamine D3 receptor antagonism on drug addiction, schizophrenia, and Parkinson's disease.

properties

Molecular Formula

C26H27BrClN3O3S

Molecular Weight

576.9 g/mol

IUPAC Name

4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C26H27BrClN3O3S/c1-20-5-7-21(8-6-20)18-31(35(33,34)25-11-9-22(27)10-12-25)19-26(32)30-15-13-29(14-16-30)24-4-2-3-23(28)17-24/h2-12,17H,13-16,18-19H2,1H3

InChI Key

UJRHRIWFKAQYPA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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